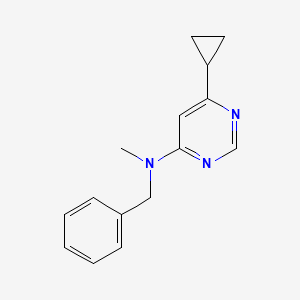![molecular formula C18H24N4 B6445665 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine CAS No. 2640845-81-2](/img/structure/B6445665.png)
4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various fields of scientific research due to its unique chemical structure and properties.
作用機序
Target of Action
The primary targets of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine are acetylcholinesterase (AChE) and tumor necrosis factor-α (TNF-α) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory . TNF-α is a cytokine involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against AChE, making it a selective AChE inhibitor . It also shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and TNF-α production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound affects the cholinergic and inflammatory pathways. By inhibiting AChE, it increases the concentration of acetylcholine in the brain, enhancing cognition functions . Its anti-inflammatory properties are exhibited through the inhibition of NO and TNF-α, key players in the inflammatory pathway .
Pharmacokinetics
Its potent inhibitory activity against ache and significant anti-neuroinflammatory properties suggest that it may have good bioavailability .
Result of Action
The compound’s action results in neuroprotective and anti-neuroinflammatory effects. It exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Its anti-neuroinflammatory properties are demonstrated through the inhibition of NO and TNF-α production .
準備方法
The synthesis of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine typically involves a multi-step process. One common synthetic route includes the reaction of 4-methyl-2-chloropyrimidine with 1-(3-phenylpropyl)piperazine in the presence of a base such as potassium carbonate in a solvent like chloroform . The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.
化学反応の分析
4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
類似化合物との比較
4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine can be compared with other pyrimidine derivatives such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is known for its acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.
8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: This compound is a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), showing promise as an anti-cancer agent.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
特性
IUPAC Name |
4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-16-9-10-19-18(20-16)22-14-12-21(13-15-22)11-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-10H,5,8,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNFSDBEZXCWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6445600.png)
![4-methyl-6-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445607.png)
![2-methyl-4-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445619.png)
![N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6445627.png)
![N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6445629.png)
![N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445637.png)
![N-{1-[(3-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445642.png)
![3-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B6445650.png)
![4-{6-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445657.png)
![4-{2-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445673.png)
![4-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6445685.png)

![1-{3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B6445705.png)
![N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6445710.png)
